molecular formula C13H17BFNO4 B7955291 2-[(4-Fluoro-3-nitrophenyl)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-[(4-Fluoro-3-nitrophenyl)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B7955291
M. Wt: 281.09 g/mol
InChI Key: OUBOEVQGQDUQKV-UHFFFAOYSA-N
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Description

2-[(4-Fluoro-3-nitrophenyl)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound features a boronate ester functional group, which is known for its stability and reactivity, making it a valuable reagent in the formation of carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Fluoro-3-nitrophenyl)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 4-fluoro-3-nitrobenzyl bromide with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, often using a base such as potassium carbonate to facilitate the formation of the boronate ester .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high efficiency and yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Fluoro-3-nitrophenyl)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Bases: Such as potassium carbonate, used to deprotonate intermediates.

    Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

    Reducing Agents: Such as hydrogen gas for reduction reactions.

Major Products

    Biaryls and Substituted Alkenes: From Suzuki-Miyaura coupling.

    Alcohols: From oxidation of the boronate ester.

    Amines: From reduction of the nitro group.

Scientific Research Applications

2-[(4-Fluoro-3-nitrophenyl)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:

Mechanism of Action

The primary mechanism of action for 2-[(4-Fluoro-3-nitrophenyl)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Suzuki-Miyaura coupling involves the transmetalation step, where the boronate ester transfers its organic group to the palladium catalyst. This is followed by reductive elimination, forming the desired carbon-carbon bond . The nitro group can undergo reduction to form an amine, which can participate in further chemical transformations.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(4-Fluoro-3-nitrophenyl)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its combination of a boronate ester and a nitro group, providing versatility in both coupling reactions and further functionalization through reduction or oxidation.

Properties

IUPAC Name

2-[(4-fluoro-3-nitrophenyl)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BFNO4/c1-12(2)13(3,4)20-14(19-12)8-9-5-6-10(15)11(7-9)16(17)18/h5-7H,8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUBOEVQGQDUQKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)CC2=CC(=C(C=C2)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BFNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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